7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, and it is substituted with bromine and chlorine atoms. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Another approach involves the transition-metal-free strategy, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive scaffold.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of enzyme activity . Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition.
Uniqueness
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern with bromine and chlorine atoms, which may confer distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C7H7BrClN3 |
---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
7-bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h3,10H,1-2H2,(H,11,12) |
InChI Key |
SBKKCYMIPRTBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=C(C(=C2N1)Cl)Br |
Origin of Product |
United States |
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